3,4-Dimethoxy-beta-methyl-beta-nitrostyrene
Overview
Description
Preparation Methods
The synthesis of 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene typically involves the nitration of 3,4-dimethoxy-beta-methylstyrene. This can be achieved through the Henry reaction, which involves the condensation of benzaldehyde with nitromethane in the presence of a base . Industrial production methods may involve the direct nitration of styrene using nitric oxide .
Chemical Reactions Analysis
3,4-Dimethoxy-beta-methyl-beta-nitrostyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the nitro group. Common reagents used in these reactions include lithium aluminium hydride for reduction and bromine for halogenation. Major products formed from these reactions include amines and halogenated derivatives.
Scientific Research Applications
3,4-Dimethoxy-beta-methyl-beta-nitrostyrene is used in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of other organic compounds.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene involves its interaction with molecular targets such as enzymes and proteins. It acts as an inhibitor of tyrosine kinases, affecting pathways involved in cell signaling and proliferation . The nitro group plays a crucial role in its inhibitory activity.
Comparison with Similar Compounds
3,4-Dimethoxy-beta-methyl-beta-nitrostyrene can be compared with other nitrostyrene derivatives such as:
Beta-nitrostyrene: Used in the synthesis of indigo dye and slimicides.
3,4-Methylenedioxy-beta-nitrostyrene: Known for its inhibitory effects on tyrosine kinases.
2,5-Dimethoxy-beta-methyl-beta-nitrostyrene: Another derivative with similar chemical properties.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and chemical behavior.
Properties
CAS No. |
122-47-4 |
---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
1,2-dimethoxy-4-[(Z)-2-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C11H13NO4/c1-8(12(13)14)6-9-4-5-10(15-2)11(7-9)16-3/h4-7H,1-3H3/b8-6- |
InChI Key |
JGFBGRHDJMANRR-VURMDHGXSA-N |
SMILES |
CC(=CC1=CC(=C(C=C1)OC)OC)[N+](=O)[O-] |
Isomeric SMILES |
C/C(=C/C1=CC(=C(C=C1)OC)OC)/[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)OC)OC)[N+](=O)[O-] |
Key on ui other cas no. |
122-47-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
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